molecular formula C15H20N2O4 B4227348 N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide

N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide

Cat. No. B4227348
M. Wt: 292.33 g/mol
InChI Key: MGYIPNGCRNEGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide, also known as BDB, is a chemical compound that has been studied for its potential use in scientific research. BDB is a derivative of the benzodioxole family and has been shown to have unique biochemical and physiological effects.

Mechanism of Action

N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide acts as a serotonin and dopamine releaser, meaning that it increases the release of these neurotransmitters in the brain. This leads to an increase in mood, motivation, and euphoria. N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide also has an affinity for the serotonin transporter, which leads to an increase in the amount of serotonin available in the synaptic cleft.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as body temperature. N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide also has an effect on the release of cortisol, a stress hormone, which may contribute to its mood-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide in lab experiments is its ability to selectively target serotonin and dopamine release, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide is its potential for neurotoxicity, which may limit its usefulness in long-term studies.

Future Directions

There are a number of future directions for research on N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the role of serotonin and dopamine in behavior and cognition. Additionally, further research is needed to better understand the potential neurotoxicity of N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide and its long-term effects on the brain.

Scientific Research Applications

N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin transporter, which is a target for many psychiatric medications. N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has also been shown to have an effect on dopamine release, which is important in the regulation of mood and motivation.

properties

IUPAC Name

N'-butan-2-yl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-10(2)17-15(19)14(18)16-8-11-9-20-12-6-4-5-7-13(12)21-11/h4-7,10-11H,3,8-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYIPNGCRNEGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NCC1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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